7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is a significant compound in the field of medicinal chemistry, known for its unique structural characteristics and potential therapeutic applications. This compound features a pyrido[1,2-a]pyrimidine core, which is a bicyclic structure that incorporates both pyridine and pyrimidine rings. The presence of a methyl group and a hydroxyl group enhances its chemical reactivity and biological activity. The compound is classified under heterocyclic compounds and is recognized for its role in various pharmacological activities, including its potential as an antihypertensive agent and tranquilizer .
The synthesis of 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride typically involves several key steps:
Industrial production methods are less documented but likely mirror laboratory techniques with optimizations for scale and efficiency, potentially utilizing automated systems for consistency in quality and yield.
The molecular structure of 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride can be described by its chemical formula and its InChI representation:
Property | Value |
---|---|
Molecular Weight | 188.66 g/mol |
IUPAC Name | 7-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol;hydrochloride |
CAS Number | 6056-42-4 |
The compound's structure features a bicyclic framework that contributes to its chemical properties and biological activity .
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride participates in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with specific biological activities .
The mechanism of action of 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride primarily involves interactions with specific molecular targets such as enzymes and receptors:
Research indicates that such interactions can lead to significant biological effects including antihypertensive actions and potential sedative effects .
Property | Value |
---|---|
Appearance | White to off-white crystalline powder |
Solubility | Soluble in water and organic solvents like methanol |
Melting Point | Approximately 161°C |
Property | Value |
---|---|
pKa | Not readily available |
Log P | Not specified |
These physical and chemical properties are essential for understanding the compound's behavior in biological systems and its suitability for various applications .
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride has several scientific applications:
Bicyclic nitrogen-containing heterocycles represent privileged scaffolds in medicinal chemistry due to their versatile molecular recognition properties and ability to modulate biological targets with high affinity. The pyrido[1,2-a]pyrimidine framework exemplifies this significance, offering a rigid yet tunable structure that serves as a molecular platform for designing bioactive compounds. This fused heterocyclic system comprises a pyridine ring annulated with a pyrimidine moiety, creating planar aromatic regions that facilitate π-stacking interactions with biological targets, alongside partially saturated regions that provide conformational flexibility. The presence of multiple hydrogen bond acceptors (ring nitrogen atoms) and potential hydrogen bond donors (depending on substituents) enables diverse binding modes with enzymes and receptors. These structural features underpin the scaffold's prevalence in pharmaceuticals targeting neurological disorders, cancer, and metabolic diseases, where three-dimensional complementarity with target proteins is essential for therapeutic efficacy [4].
The therapeutic exploration of pyrido[1,2-a]pyrimidine derivatives spans several decades, marked by significant milestones in clinical pharmacology. Early developments focused on their psychotropic properties, yielding first-generation compounds such as the antipsychotic agent pirenperone and the tranquilizer seganserin. These discoveries validated the scaffold's blood-brain barrier permeability and central nervous system activity. Subsequent generations expanded into diverse therapeutic areas, exemplified by lusaperidone for psychiatric indications and risdiplam for spinal muscular atrophy (SMA). Risdiplam's FDA approval in 2020 represented a watershed moment, confirming the clinical viability of pyrido[1,2-a]pyrimidinone derivatives for treating genetic disorders. The scaffold's renaissance in oncology drug discovery is evidenced by extensive patent activity targeting KRAS-driven cancers, exploiting its ability to occupy allosteric pockets in challenging oncogenic targets. This evolution reflects a strategic shift from phenotypic screening to structure-based design, leveraging advanced characterization of the scaffold's interactions with biological targets [4].
Systematic nomenclature for 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride requires careful attention to ring numbering and saturation states. The parent heterocycle is designated as pyrido[1,2-a]pyrimidine, where the pyrimidine ring is fused at the 1,2-bond of pyridine. The hydrogenation state is specified by the "2H,3H,4H-" prefix, indicating partial saturation at the 2,3,4-positions of the pyrimidine ring. The substituent "7-methyl" denotes a methyl group on the pyridine ring's carbon adjacent to the fusion point. The "3-ol" suffix indicates a hydroxyl group at position 3, while "hydrochloride" specifies the salt form.
Table 1: Chemical Identifiers of 7-Methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride
Identifier | Value | Source |
---|---|---|
IUPAC Name | 7-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride | [2] [3] |
CAS Registry Number | 6056-42-4 | [3] |
Molecular Formula | C₉H₁₃ClN₂O | [1] [3] |
Canonical SMILES | CC1=CN2CC(CN=C2C=C1)O.Cl | [1] [3] |
InChIKey | WDPCJEZZJHUBMS-UHFFFAOYSA-N | [2] [3] |
Molecular Weight | 200.66 g/mol | [3] |
Positional isomerism presents a key consideration, particularly regarding the methyl group placement. The 7-methyl isomer differs pharmacologically from the 9-methyl and 6-methyl analogues due to electronic and steric influences on molecular conformation and target interaction. Tautomerism may occur at the 3-ol position, allowing equilibrium between hemiaminal and open-chain forms, though the bicyclic system favors the cyclic structure. The hydrochloride salt formation enhances aqueous solubility and crystallinity—critical physicochemical properties for pharmaceutical processing and bioavailability. Salt formation occurs preferentially at the pyrimidine nitrogen (N2), protonating the ring and generating a chloride counterion, as confirmed by spectroscopic characterization [1] [2] [3].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.:
CAS No.: 126622-38-6